molecular formula C20H26N8OS B12248589 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine

Cat. No.: B12248589
M. Wt: 426.5 g/mol
InChI Key: OACZCHGSWZGEMU-UHFFFAOYSA-N
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Description

4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their significant biological activities, particularly in the field of medicinal chemistry. This specific compound has been studied for its potential as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Preparation Methods

The synthesis of 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine involves multiple steps, starting from the preparation of the pyrazolo[3,4-d]pyrimidine core. This core is typically synthesized through a cyclization reaction involving appropriate precursors. The piperazine ring is then introduced through a nucleophilic substitution reaction.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling and proliferation. By binding to the active site of these kinases, the compound prevents their activity, leading to the inhibition of cancer cell growth. The molecular targets include receptor tyrosine kinases like FLT3 and EGFR, which are often overexpressed in various cancers .

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, 4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidine stands out due to its unique combination of functional groups, which enhance its biological activity and specificity. Similar compounds include:

Properties

Molecular Formula

C20H26N8OS

Molecular Weight

426.5 g/mol

IUPAC Name

1-methyl-4-[4-[2-methylsulfanyl-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C20H26N8OS/c1-26-18-15(12-23-26)19(22-13-21-18)28-7-5-27(6-8-28)17-11-16(24-20(25-17)30-2)14-3-9-29-10-4-14/h11-14H,3-10H2,1-2H3

InChI Key

OACZCHGSWZGEMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC(=NC(=C4)C5CCOCC5)SC

Origin of Product

United States

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